2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide
CAS No.: 954076-76-7
Cat. No.: VC6729612
Molecular Formula: C19H17ClN4O2S2
Molecular Weight: 432.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954076-76-7 |
|---|---|
| Molecular Formula | C19H17ClN4O2S2 |
| Molecular Weight | 432.94 |
| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H17ClN4O2S2/c20-14-1-3-15(4-2-14)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26) |
| Standard InChI Key | WMVPVFAUZMEPGJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl |
Introduction
Synthesis
The synthesis of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring and subsequent introduction of the chlorophenyl and pyridine groups through nucleophilic substitutions or coupling reactions.
Biological Significance
Research indicates that compounds containing thiazole and pyridine structures exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the chlorophenyl group may enhance these activities through increased lipophilicity or improved receptor binding.
In vitro studies have shown that derivatives of thiazole compounds can exhibit potent antimicrobial effects against various bacterial strains and fungi, as well as anticancer activities against specific cancer cell lines such as MCF7 (human breast cancer cells). Molecular docking studies have also been performed to predict the binding affinity of these compounds to target proteins, which can provide insights into their mechanisms of action.
Recent Research Findings
Recent studies have focused on the pharmacological evaluation of similar thiazole derivatives:
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Antimicrobial Activity: Compounds related to thiazole structures have demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.
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Anticancer Activity: Specific derivatives have been tested for their ability to inhibit cancer cell proliferation, showing effectiveness in reducing viability in certain cancer cell lines.
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